molecular formula C11H12N2O4 B2870026 Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate CAS No. 318284-56-9

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate

Cat. No.: B2870026
CAS No.: 318284-56-9
M. Wt: 236.227
InChI Key: HLBKBLJYUKQKNZ-KPKJPENVSA-N
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Description

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is an organic compound with a complex structure that includes a benzoylamino group, a hydroxyimino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves esterification with methanol to form the propanoate ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzoylamino derivatives.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoylamino group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzoylamino)-3-(hydroxyimino)butanoate: Similar structure but with a butanoate ester.

    Ethyl 2-(benzoylamino)-3-(hydroxyimino)propanoate: Similar structure but with an ethyl ester.

    Methyl 2-(benzoylamino)-3-(hydroxyimino)acetate: Similar structure but with an acetate ester.

Uniqueness

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyimino group provides unique opportunities for hydrogen bonding and redox reactions, while the benzoylamino group offers hydrophobic interactions and nucleophilic substitution potential.

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(15)9(7-12-16)13-10(14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKBLJYUKQKNZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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